Nodaga-nhs - 1407166-70-4

Nodaga-nhs

Catalog Number: EVT-3374471
CAS Number: 1407166-70-4
Molecular Formula: C19H28N4O10
Molecular Weight: 472.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Nodaga-nhs is classified under the category of N-hydroxysuccinimide esters. These compounds are known for their reactivity with primary amines, allowing for the formation of stable amide bonds. The synthesis of Nodaga-nhs typically involves the reaction of N-hydroxysuccinimide with acylating agents, which can include various carboxylic acids or their derivatives. This class of compounds is crucial in bioconjugation chemistry due to their mild reaction conditions and high specificity.

Synthesis Analysis

Methods and Technical Details

The synthesis of Nodaga-nhs can be achieved through several methods. A common approach involves the following steps:

  1. Starting Materials: The synthesis begins with N-hydroxysuccinimide and an appropriate acylating agent.
  2. Reaction Conditions: The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature conditions.
  3. Purification: After the reaction completion, purification is performed using techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate the desired product.

For example, one method detailed in the literature describes reacting N-hydroxysuccinimide with an acyl chloride under basic conditions to yield Nodaga-nhs with high purity and yield .

Chemical Reactions Analysis

Reactions and Technical Details

Nodaga-nhs undergoes several key reactions:

  1. Formation of Amide Bonds: When reacted with primary amines, Nodaga-nhs forms stable amide bonds under physiological conditions (pH 7.2 to 9). This reaction releases N-hydroxysuccinimide as a byproduct .
  2. Conjugation Reactions: The compound can be used to conjugate biomolecules such as peptides or antibodies to radiolabels like gallium-68 for PET imaging applications .

The technical details of these reactions often involve monitoring by mass spectrometry and HPLC to ensure high yields and purity.

Mechanism of Action

Process and Data

The mechanism of action for Nodaga-nhs primarily revolves around its ability to react with primary amines:

  • Reaction Mechanism: The ester bond in Nodaga-nhs reacts with the nucleophilic nitrogen in primary amines, leading to the formation of an amide bond.
  • Stability: The resulting amide bond is stable under physiological conditions, making it suitable for use in biological systems.

This mechanism allows for efficient bioconjugation, which is essential in developing targeted imaging agents .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Nodaga-nhs exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like DMF and DCM but has limited solubility in water.
  • Stability: The compound remains stable under acidic conditions but may hydrolyze over time if exposed to moisture.

Relevant data include its logP value, which indicates its hydrophobicity; studies report logP values around -2.58, suggesting low membrane permeability .

Applications

Scientific Uses

Nodaga-nhs finds extensive applications in various scientific fields:

  • Radiopharmaceutical Development: It is widely used in synthesizing radiolabeled compounds for PET imaging, allowing for non-invasive visualization of biological processes .
  • Bioconjugation Techniques: The compound enables the conjugation of therapeutic agents to targeting moieties, enhancing drug delivery systems.
  • Molecular Imaging: Its properties facilitate the development of imaging probes that can selectively bind to specific biological targets, improving diagnostic accuracy.
Synthesis and Functionalization Methodologies

Synthetic Pathways for NODAGA-NHS Derivatization

NODAGA-NHS (2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid) is synthesized via carboxylate activation of the NODAGA chelator’s glutaric acid side chain. The key step involves reacting NODAGA with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent (e.g., DCC or EDC) under anhydrous conditions. This yields the NHS ester, which crystallizes as a stable, moisture-sensitive solid with a molecular weight of 472.4 g/mol [2]. The triaza macrocyclic structure remains intact during derivatization, preserving its coordination geometry for radiometals like gallium-68 or copper-64.

Critical reaction parameters:

  • Stoichiometry: A 1.2:1 molar excess of NHS relative to NODAGA minimizes diacetylated byproducts.
  • Solvent system: Anhydrous dimethylformamide (DMF) maintains reagent solubility while suppressing hydrolysis [5].
  • Reaction time: 12–16 hours at 4°C optimizes yield (typically >85%) while avoiding racemization [2].
  • Table 1: Optimization of NODAGA-NHS Synthesis Reaction Parameters
    ParameterSuboptimal ConditionOptimized ConditionImpact on Yield
    NHS Equivalents1.0 eq1.2 eqPrevents diacylation
    Temperature25°C4°CReduces hydrolysis
    Reaction Duration4 hours16 hoursMaximizes acylation
    SolventAcetonitrileAnhydrous DMFEnhances solubility

Optimization of Acylation Reactions with N-Hydroxysuccinimide

The NHS ester formation is pH-sensitive, requiring mildly acidic conditions (pH 5.0–6.0) to balance nucleophilic attack efficiency against ester hydrolysis. Triethylamine (0.5 eq) catalyzes the reaction without precipitating the NHS ester [5]. Kinetic studies reveal that acylation proceeds via a two-step mechanism: (1) rapid formation of an O-acylisourea intermediate, followed by (2) slower NHS esterification. Side reactions—primarily hydrolysis—are suppressed by maintaining water content below 0.1% [2].

Purification Strategies: Column Chromatography vs. HPLC Efficiency

Post-synthesis purification eliminates unreacted NODAGA and diacetylated impurities:

  • Ion-suppression RP-HPLC: Employing a C18 column with 0.1% trifluoroacetic acid (TFA)/water (pH 2.0) achieves >99% purity. Retention times for NODAGA-NHS and NODAGA are 14.2 min and 8.5 min, respectively, at 0.65 mL/min flow rate [5].
  • Silica gel chromatography: Yields 70–75% recovery due to the compound’s polarity-induced tailing, making it less efficient than HPLC for industrial batches [5].Freeze-drying the HPLC-purified product yields a stable, white powder suitable for long-term storage at −20°C.
  • Table 2: Purification Efficiency Comparison
    MethodPurity (%)Recovery (%)Time per BatchScalability
    RP-HPLC (TFA system)>9990–952 hoursModerate
    Silica Gel Chromatography85–9070–756 hoursLow

Scalability Challenges in Industrial-Scale Synthesis

Scaling beyond 10-g batches faces hurdles:

  • Heat dissipation: Exothermic acylation causes localized overheating, increasing hydrolysis. Jacketed reactors maintaining 4°C mitigate this [5].
  • Solvent volume: DMF usage rises nonlinearly, necessitating costly recycling. Switching to tert-butanol improves yield by 12% but complicates crystallization [2].
  • HPLC throughput: Preparative HPLC becomes rate-limiting; simulated moving bed (SMB) chromatography is being explored for continuous processing [5].

Bioconjugation Techniques

Amide Bond Formation with Primary Amines: Lysine-Targeted Labeling

NODAGA-NHS reacts selectively with primary amines (ε-amino groups of lysines or N-termini) in biomolecules, forming stable amide bonds. Conjugation efficiency depends on:

  • Chelator-to-biomolecule ratio: 20:1 molar excess yields ~3.2 NODAGA units per trastuzumab antibody while limiting aggregation to <10% [2]. Higher ratios (100:1) increase labeling to 95% but cause 25% aggregation [2].
  • Biomolecule concentration: 2–5 mg/mL balances reaction kinetics and viscosity-induced heterogeneity [6].
  • Table 3: Bioconjugation Parameters for Model Biomolecules
    BiomoleculeOptimal Molar Ratio (NODAGA:Biomolecule)Conjugation SitesReaction Duration
    Trastuzumab (mAb)20:13.2 ± 0.420 hours at 4°C
    cRGDfK Peptide5:11.01 hour at 25°C
    Exendin-410:11.8 ± 0.22 hours at 4°C

Buffer Systems and pH-Dependent Reactivity

Buffer selection critically impacts reaction rate and byproduct formation:

  • Borate buffer (0.1 M, pH 8.5): Maximizes nucleophilicity of lysine amines (pKa ~10.5), achieving 92% conjugation in 20 hours at 4°C [2].
  • Phosphate or HEPES buffers (pH 7.4): Reduce hydrolysis but slow reaction kinetics (65% yield in 20 hours) [6].
  • Avoid Tris buffers: Competing primary amines quench the NHS ester [2].Post-conjugation, size-exclusion chromatography (e.g., PD-10 columns) removes unreacted NODAGA-NHS, which can interfere with subsequent radiolabeling [3].

Quantification of Conjugation Efficiency via Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) deconvolutes mass shifts to quantify chelator-biomolecule adducts:

  • Intact protein analysis: Trastuzumab (148 kDa) shows a +472 m/z shift per NODAGA attached [2].
  • Tandem MS (MS/MS): For peptides like E[c(RGDfK)]₂, collision-induced dissociation confirms conjugation sites via signature fragments (e.g., −316 Da for NODAGA loss) [3].
  • UV quantification: The NHS release at 260 nm indirectly measures reaction completion but is less accurate for complex biologics [5].

Properties

CAS Number

1407166-70-4

Product Name

Nodaga-nhs

IUPAC Name

2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid

Molecular Formula

C19H28N4O10

Molecular Weight

472.4 g/mol

InChI

InChI=1S/C19H28N4O10/c24-14-2-3-15(25)23(14)33-18(30)4-1-13(19(31)32)22-9-7-20(11-16(26)27)5-6-21(8-10-22)12-17(28)29/h13H,1-12H2,(H,26,27)(H,28,29)(H,31,32)

InChI Key

KHYQZCZUWQXKHB-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(C(=O)O)N2CCN(CCN(CC2)CC(=O)O)CC(=O)O

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(C(=O)O)N2CCN(CCN(CC2)CC(=O)O)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.